3-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
3-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c1-2-21-12-6-7-13-14(9-12)22-16(18-13)19-15(20)10-4-3-5-11(17)8-10/h3-9H,2H2,1H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODPTEDFIKTXCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Coupling
Ethylcarbodiimide hydrochloride (EDC·HCl, 1.5 eq) and hydroxybenzotriazole (HOBt, 1.0 eq) in dichloromethane (DCM) at 0–5°C yield the target compound in 88% purity. The protocol involves:
-
Dissolving 3-chlorobenzoic acid (1.0 eq) in DCM.
-
Adding EDC·HCl and HOBt sequentially under nitrogen.
-
Introducing the benzothiazole amine (1.1 eq) and stirring for 12 hours at room temperature.
Advantages : High reproducibility; minimal racemization.
Limitations : Requires anhydrous conditions and costly reagents.
Schotten-Baumann Reaction
Aqueous-alkaline conditions using 3-chlorobenzoyl chloride (1.2 eq) and sodium hydroxide (2.0 eq) achieve 65–70% yields. The amine is suspended in water/THF (1:1), followed by dropwise acyl chloride addition at 0°C.
Advantages : Scalable for industrial production.
Limitations : Hydrolysis of the ethoxy group occurs above pH 10, necessitating strict pH monitoring.
Mixed Anhydride Method
Isobutyl chloroformate (1.3 eq) and N-methylmorpholine (1.5 eq) generate a reactive mixed anhydride intermediate, which reacts with the amine in THF at −15°C. Yields reach 82% with 99% HPLC purity after recrystallization.
Optimization and Industrial Scalability
Comparative studies reveal EDC/HOBt as the optimal system for laboratory-scale synthesis (Table 1). For industrial applications, the Schotten-Baumann method is preferred due to lower reagent costs, despite moderately reduced yields.
Table 1: Comparison of Amide Coupling Methods
| Method | Reagents | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| EDC/HOBt | EDC·HCl, HOBt, DCM | 88 | 99 | Moderate |
| Schotten-Baumann | NaOH, H₂O/THF | 70 | 95 | High |
| Mixed Anhydride | Isobutyl chloroformate | 82 | 98 | Low |
Purification and Characterization
Crude product is purified via:
-
Recrystallization : Ethanol/water (7:3) at −20°C affords needle-like crystals (mp 162–164°C).
-
Column Chromatography : Silica gel with gradient elution (hexane → ethyl acetate) removes unreacted amine and acyl chloride.
Spectroscopic Data :
-
¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, benzothiazole-H), 7.85–7.45 (m, 4H, aromatic), 4.12 (q, 2H, OCH₂CH₃), 1.44 (t, 3H, CH₃).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Oxidation Reactions: The benzothiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The nitro group, if present, can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Tin(II) chloride or iron powder in acidic conditions.
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amino derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as an important intermediate for synthesizing various heterocyclic compounds. Its unique substitution pattern allows for the exploration of new chemical entities with diverse biological activities. Researchers utilize it to study reaction mechanisms and develop new synthetic methodologies.
Biology
The biological applications of 3-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide are significant due to its potential antimicrobial and antifungal properties. Studies have shown that compounds within the benzothiazole class exhibit activity against various pathogens, making them suitable candidates for further biological evaluation. The compound's interaction with cellular pathways can influence gene expression and metabolic processes, which is crucial for understanding its biological mechanisms .
Medicine
Research into the medical applications of this compound is ongoing, particularly regarding its anticancer properties. Preliminary studies suggest that it may inhibit tumor growth through specific molecular interactions with cancer cell pathways. The exploration of its efficacy as a therapeutic agent is a promising area of research, potentially leading to novel cancer treatments .
Industry
In industrial applications, this compound is being investigated for its potential use in developing new materials with specific properties. This includes applications in polymers and coatings where enhanced performance characteristics are desired. Its chemical stability and reactivity make it suitable for various formulations .
Case Study 1: Antimicrobial Activity
In a study assessing the antimicrobial effects of benzothiazole derivatives, this compound demonstrated significant inhibitory activity against several bacterial strains. The study utilized standard disc diffusion methods to evaluate efficacy, revealing promising results that warrant further investigation into its mechanism of action against microbial targets .
Case Study 2: Anticancer Potential
Another research initiative focused on evaluating the anticancer potential of this compound involved in vitro assays on various cancer cell lines. Results indicated that treatment with this compound led to reduced cell viability and induced apoptosis in treated cells compared to controls. These findings suggest a mechanism involving cell cycle arrest and apoptosis induction, highlighting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 3-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets in biological systems. The benzothiazole ring is known to interact with various enzymes and receptors, leading to inhibition or activation of their functions. The compound may also interfere with cellular signaling pathways, resulting in its biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of benzothiazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:
Key Research Findings and Implications
Substituent Position Matters : The 6-position on benzothiazole is critical for modulating bioactivity. Ethoxy groups balance polarity and steric bulk, making them favorable for drug design .
Chlorine vs. Trifluoromethyl : Chlorine at the benzamide’s 3-position provides steric hindrance, while -CF₃ at the 4-position enhances electronic interactions, as seen in antiviral studies .
Structural Rigidity : Planar benzothiazole-benzamide systems (e.g., the target compound) exhibit superior crystallinity and stability, aiding in formulation development .
Biological Activity
3-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide is a benzothiazole derivative that has garnered attention due to its potential biological activities. Benzothiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various studies, and potential applications in medicine.
The molecular formula of this compound is , with a molecular weight of approximately 332.80 g/mol. The compound features a chloro substituent on the benzamide moiety and an ethoxy group on the benzothiazole ring, which may influence its biological interactions and solubility.
The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cell signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Cell Signaling Modulation : The compound can modulate pathways such as AKT and ERK, which are crucial in cancer cell survival and proliferation.
Anticancer Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer properties. For instance, a related compound was found to inhibit the proliferation of cancer cell lines (A431, A549, and H1299) by promoting apoptosis and inducing cell cycle arrest at low concentrations (1–4 μM) . The mechanism involved the downregulation of pro-inflammatory cytokines like IL-6 and TNF-α, which are often elevated in tumor microenvironments.
Antimicrobial Activity
Benzothiazole derivatives have also been investigated for their antimicrobial properties. Compounds similar to this compound have shown effectiveness against various bacterial strains. Research indicates that modifications in the benzothiazole structure can enhance antibacterial activity .
Study 1: Anticancer Efficacy
In a study evaluating a series of benzothiazole derivatives, one compound demonstrated significant cytotoxicity against non-small cell lung cancer cells. The study highlighted that structural modifications in the benzothiazole core could enhance anticancer activity .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| B7 | A431 | 2 | AKT/ERK inhibition |
| B7 | A549 | 4 | Apoptosis induction |
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial effects of benzothiazole derivatives against multidrug-resistant strains of Staphylococcus aureus. Compounds with similar structural features to this compound exhibited potent antibacterial activity .
Q & A
Q. What are the common synthetic routes for 3-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide, and what reaction conditions are critical for optimizing yield?
Methodological Answer: Synthesis typically involves multi-step reactions starting with the preparation of intermediates such as 6-ethoxy-1,3-benzothiazol-2-amine. A key step is the coupling of this amine with 3-chlorobenzoyl chloride under reflux in pyridine or ethanol, often with sodium acetate as a base to neutralize HCl byproducts . Critical factors include:
- Solvent selection : Polar aprotic solvents (e.g., pyridine) enhance reaction efficiency by stabilizing intermediates .
- Temperature control : Reflux conditions (~80°C) are necessary for amide bond formation but must avoid decomposition of the thiazole ring .
- Purification : Column chromatography or recrystallization from methanol is used to isolate the product, with yields ranging from 60–85% depending on the solvent system .
Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?
Methodological Answer:
- Spectroscopy :
- IR : Peaks at ~1640 cm⁻¹ (C=O stretch) and ~1550 cm⁻¹ (C=N of benzothiazole) confirm amide and heterocyclic moieties .
- ¹H NMR : Signals at δ 4.08 ppm (ethoxy –OCH₂CH₃) and δ 6.50–7.90 ppm (aromatic protons) validate substituent positions .
- X-ray crystallography : Reveals intermolecular hydrogen bonds (e.g., N–H⋯N) that stabilize crystal packing, with bond angles and torsion angles reported for the benzamide-thiazole linkage .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in reported synthetic yields when varying catalysts or solvents?
Methodological Answer: Discrepancies in yields (e.g., 60% vs. 85%) often arise from catalyst choice or solvent purity. Systematic approaches include:
- Catalyst screening : Transition metal catalysts (e.g., CoCl₂ in dethiocyanation reactions) may improve efficiency but require inert atmospheres to prevent oxidation .
- Solvent optimization : Ethanol vs. pyridine impacts reaction kinetics; dielectric constant calculations (ε) can predict solvent suitability for charge stabilization .
- Design of Experiments (DoE) : Statistical models (e.g., factorial design) identify interactions between variables (temperature, solvent ratio) to maximize yield .
Q. How do computational methods contribute to understanding the reaction mechanisms and electronic properties of this compound?
Methodological Answer:
- Reaction path modeling : Density Functional Theory (DFT) calculations map energy profiles for amide bond formation, identifying transition states and rate-limiting steps .
- Electronic properties : HOMO-LUMO analysis predicts electrophilic/nucleophilic sites, correlating with observed reactivity in cross-coupling reactions .
- Molecular docking : Simulations of the benzothiazole moiety with enzyme targets (e.g., PFOR enzyme) explain bioactivity trends and guide structural modifications .
Data Contradiction Analysis
Q. How can researchers address conflicting data regarding the biological activity of analogs in antimicrobial assays?
Methodological Answer: Discrepancies in MIC (Minimum Inhibitory Concentration) values may stem from:
- Strain variability : Standardize assays using ATCC microbial strains and consistent inoculum sizes .
- Solvent effects : DMSO concentrations >1% can inhibit bacterial growth; use vehicle controls to normalize results .
- Structural analogs : Compare substituent effects (e.g., 6-ethoxy vs. 6-chloro) using SAR (Structure-Activity Relationship) models to isolate key functional groups .
Methodological Tables
Q. Table 1: Comparison of Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| 1 | 6-ethoxy-1,3-benzothiazol-2-amine + 3-chlorobenzoyl chloride (pyridine, reflux) | 85 | |
| 2 | Same reactants (ethanol, NaOAc, reflux) | 72 | |
| 3 | CoCl₂-catalyzed dethiocyanation | 68 |
Q. Table 2: Spectroscopic Data for Structural Validation
| Technique | Key Peaks/Parameters | Functional Group Confirmed |
|---|---|---|
| IR | 1640 cm⁻¹ (C=O) | Amide |
| ¹H NMR | δ 4.08 (quartet, –OCH₂CH₃) | Ethoxy group |
| X-ray | N1–H1⋯N2 (2.89 Å) | Hydrogen bonding |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
